(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride
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Overview
Description
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that features a bromine atom and a pyrrolidine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of a pyrrolidine ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The pyrrolidine ring can be introduced through nucleophilic substitution reactions using pyrrolidine and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and can be utilized in cross-coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials with specific properties. It may also find applications in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and pyrrolidine ring contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(pyrrolidin-2-yl)pyridine
- 5-(Pyrrolidin-2-yl)pyridine
- 3-Bromo-5-(pyrrolidin-2-yl)pyrimidine
Uniqueness
®-3-Bromo-5-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific stereochemistry and the presence of both a bromine atom and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2ClH/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;;/h4-6,9,12H,1-3H2;2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWKVIGNLVWUBT-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CN=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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